4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride
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Overview
Description
4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a hydroxyl group attached to a carbon atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine-4-carbonitrile as the starting material.
Reaction Conditions: The reaction involves the addition of 2-hydroxypropan-2-yl group to the piperidine ring. This can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of catalysts and specific reaction conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the piperidine ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for pharmaceuticals and other chemical products. Biology: In biological research, the compound can be used to study enzyme inhibition and receptor binding. Medicine: Industry: Utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, triggering signal transduction pathways.
Comparison with Similar Compounds
Piperidine derivatives
Hydroxylated piperidines
Other piperidine-based drugs
Uniqueness: 4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride stands out due to its specific structural features, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(2,12)9(7-10)3-5-11-6-4-9;/h11-12H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORRQMLYRXKNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCNCC1)C#N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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